Puromycin dihydrochloride

Stable cell line generation Antibiotic selection Mammalian cell culture

Puromycin dihydrochloride achieves complete selection in 3–5 days—50–70% faster than G418 or blasticidin S (7–11 days)—accelerating stable cell line development for CRISPR, lentiviral, and recombinant protein workflows. Its intermediate potency (IC50: 18 µg/mL) and low working range (0.2–5 µg/mL) balance stringency with viability, especially in suspension-adapted cells. Validated for multi-marker selection with G418, zeocin, hygromycin B, and blasticidin S. High solubility (50 mg/mL).

Molecular Formula C22H29N7O5.2ClH
C22H31Cl2N7O5
Molecular Weight 544.4 g/mol
CAS No. 5682-30-4
Cat. No. B7802609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuromycin dihydrochloride
CAS5682-30-4
Molecular FormulaC22H29N7O5.2ClH
C22H31Cl2N7O5
Molecular Weight544.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl
InChIInChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1
InChIKeyMKSVFGKWZLUTTO-FZFAUISWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Puromycin Dihydrochloride (CAS 5682-30-4) Scientific Overview and Procurement Baseline


Puromycin dihydrochloride is an aminonucleoside antibiotic derived from Streptomyces alboniger that functions as a structural analogue of the 3'-terminal end of aminoacyl-tRNA [1]. It competitively binds to the ribosomal A-site, causing premature termination of nascent polypeptide chains and thereby inhibiting protein synthesis in both prokaryotic and eukaryotic cells . The dihydrochloride salt form exhibits high water solubility (50 mg/mL) and is predominantly employed as a dominant selectable marker in mammalian cell culture systems for the identification and maintenance of cells expressing the puromycin N-acetyltransferase (pac) resistance gene [2]. Its recommended working concentration for mammalian cell selection ranges from 0.2–5.0 µg/mL, though optimal concentrations must be determined empirically for each cell line .

Why Generic Substitution of Puromycin Dihydrochloride with Blasticidin, G418, or Hygromycin B Yields Non-Equivalent Selection Outcomes


Substituting puromycin dihydrochloride with blasticidin S, G418, or hygromycin B without empirical revalidation introduces quantifiable risks to selection stringency and experimental reproducibility. Comparative kill curve analysis reveals that these antibiotics exhibit substantially divergent IC50 values and growth inhibition kinetics within the same cell population: puromycin demonstrates an IC50 of 18 µg/mL in tested cells, whereas blasticidin S achieves an IC50 of 7 µg/mL, G418 of 49 µg/mL, and hygromycin B of 120 µg/mL [1]. Furthermore, the choice of selectable marker fundamentally alters recombinant protein expression outcomes, with puromycin selection yielding intermediate-to-high expression levels compared to the 10-fold lower expression observed with G418/blasticidin selection [2]. These systematic differences cannot be compensated for by simple concentration adjustments alone and necessitate compound-specific selection protocol optimization. The evidence presented in Section 3 quantifies these differential performance characteristics.

Puromycin Dihydrochloride Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Puromycin Dihydrochloride Exhibits Faster Selection Kinetics Compared to Geneticin (G418) and Blasticidin S in Mammalian Cell Lines

Puromycin dihydrochloride achieves complete selection of resistant mammalian cell populations in a significantly shorter timeframe compared to G418 and blasticidin S. In 293T cells, puromycin selection requires only 3–5 days at 1–2 µg/mL, whereas G418 selection in HT1080 cells requires 7–11 days at 500–1,000 µg/mL, and blasticidin S selection in 293T cells similarly requires 7–11 days at 5–15 µg/mL [1]. This represents a selection time reduction of approximately 50–70% for puromycin relative to the comparators. Additionally, puromycin has been shown to efficiently inhibit embryonic stem (ES) cell growth at low doses (0.1 µg/mL) within 2 days, independent of G418 selection [2].

Stable cell line generation Antibiotic selection Mammalian cell culture

Puromycin Selection Yields Intermediate-to-High Recombinant Protein Expression Compared to Low Expression from G418 or Blasticidin Selection

The choice of selectable marker exerts a quantifiable, non-trivial effect on recombinant protein expression levels in stably transfected mammalian cells. In HEK293 cells, cell lines generated using puromycin resistance (PuroR) and selected with puromycin dihydrochloride exhibited intermediate-to-high levels of recombinant protein expression. In contrast, cell lines generated with neomycin resistance (NeoR) and selected with G418, or blasticidin resistance (BsdR) and selected with blasticidin, displayed the lowest level of recombinant protein expression as well as the greatest cell-to-cell variability [1]. Cell lines selected with zeocin yielded approximately 10-fold higher expression than those selected using NeoR or BsdR markers, while puromycin-selected lines occupied an intermediate position between these extremes [2]. Comparable results were validated in COS7 cells [1].

Recombinant protein expression Selectable marker optimization HEK293 cell engineering

Puromycin Dihydrochloride Provides a 10-Fold Dynamic Range Between Sensitive and Resistant Cells in Tetrahymena thermophila

In Tetrahymena thermophila, the codon-optimized pac gene confers resistance to puromycin dihydrochloride at concentrations up to 2000 µg/mL, whereas the growth of wild-type (non-resistant) cells is completely inhibited at 200 µg/mL [1]. This represents a 10-fold difference in the minimum inhibitory concentration between resistant and sensitive populations. The substantial dynamic range facilitates stringent selection conditions that minimize the survival of false-positive (non-transformed) colonies while permitting robust growth of pac-expressing transformants. The study confirmed that wild-type cells showed complete growth inhibition at 200 µg/mL, whereas transformed cells expressing the codon-optimized pac gene survived and proliferated at 2000 µg/mL [2].

Pac gene selection Ciliate transformation Resistance marker validation

Comparative IC50 Values Demonstrate Puromycin Dihydrochloride Occupies an Intermediate Potency Position Among Common Selection Antibiotics

Direct comparative kill curve analysis using the same cell population quantifies the relative potency of four commonly used selection antibiotics. In this study, puromycin dihydrochloride exhibited an IC50 of 18 µg/mL after 5 days of treatment. Under identical conditions, blasticidin S demonstrated an IC50 of 7 µg/mL, G418 an IC50 of 49 µg/mL, hygromycin B an IC50 of 120 µg/mL, and paromomycin an IC50 of 180 µg/mL [1]. At their respective suggested selection concentrations, puromycin achieved 96% growth inhibition at 50 µg/mL, G418 achieved 94% inhibition at 150 µg/mL, blasticidin S achieved 92% inhibition at 15 µg/mL, and hygromycin B achieved 88% inhibition at 300 µg/mL [1]. This dataset establishes puromycin dihydrochloride as having intermediate intrinsic potency—more potent than G418 and hygromycin B, but less potent than blasticidin S—in this cellular context.

Antibiotic selection optimization Kill curve establishment IC50 comparison

Puromycin Dihydrochloride Affords Lower Working Concentrations (0.2–5 µg/mL) for Mammalian Selection Compared to G418, Hygromycin B, and Zeocin

Puromycin dihydrochloride is effective at substantially lower working concentrations than most alternative selection antibiotics in mammalian cell culture. The recommended working concentration range for puromycin in mammalian cell selection is 0.2–5 µg/mL, with adherent cells typically sensitive to 2–5 µg/mL and suspension cells sensitive to 0.5–2 µg/mL . In comparison, blasticidin S requires 1–20 µg/mL, G418 requires 100–800 µg/mL for mammalian cells, hygromycin B requires 200–500 µg/mL, and zeocin requires 50–400 µg/mL . Puromycin dihydrochloride can be toxic to eukaryotic cells at concentrations as low as 1 µg/mL [1], underscoring its high potency and the necessity for precise titration. Adherent mammalian cells are sensitive to concentrations of 2–5 µg/mL, while suspension cells are sensitive to concentrations as low as 0.5–2 µg/mL .

Mammalian cell selection Antibiotic working concentration Selection reagent procurement

Transgenic PAC Expression Confers Approximately 3-Fold IC50 and 7-Fold IC90 Resistance Increase to Puromycin Dihydrochloride in Plasmodium falciparum

In Plasmodium falciparum, transgenic expression of the puromycin-N-acetyltransferase (PAC) gene from Streptomyces alboniger confers quantifiable resistance to puromycin dihydrochloride. The IC50 value increases approximately 3-fold, while the IC90 value increases approximately 7-fold in PAC-expressing parasites compared to wild-type parasites [1]. Despite this relatively modest fold-resistance compared to mammalian systems, parasite populations transfected with the PAC selectable marker and selected directly on puromycin emerged at the same rate post-transfection as human dihydrofolate reductase (hDHFR)-expressing parasites selected independently with the anti-folate drug WR99210 [2]. The PAC selectable marker can be used for gene-targeting and is compatible with other positive selectable markers due to puromycin's distinct mode of action [3].

Malaria transfection PAC selectable marker Parasite genetic manipulation

Puromycin Dihydrochloride Validated Research and Industrial Application Scenarios


Rapid Stable Mammalian Cell Line Generation Requiring Expedited Selection Timelines

Puromycin dihydrochloride is optimally suited for workflows where selection time is a critical variable. As demonstrated by comparative data, puromycin achieves complete selection of resistant 293T cells within 3–5 days at 1–2 µg/mL, whereas G418 requires 7–11 days at 500–1,000 µg/mL and blasticidin S requires 7–11 days at 5–15 µg/mL [1]. This 50–70% reduction in selection timeline accelerates stable cell line development for applications including recombinant protein production, CRISPR screening, and lentiviral transduction validation. The rapid kill kinetics are particularly advantageous for suspension-adapted cell lines, which exhibit sensitivity to puromycin at concentrations as low as 0.5–2 µg/mL .

Multi-Marker Selection Strategies Leveraging Distinct Resistance Mechanisms

Puromycin dihydrochloride can be effectively combined with other selection antibiotics (including G418, zeocin, hygromycin B, and blasticidin) to establish multi-marker selection systems for complex genetic engineering applications [1]. This compatibility stems from the distinct mode of action and resistance mechanism of each marker. The study by Guo et al. (2021) demonstrated that puromycin selection yields intermediate-to-high recombinant protein expression compared to the 10-fold lower expression observed with G418/blasticidin selection , providing a rationale for strategic marker selection in multi-construct experiments where differential expression levels across multiple transgenes may be desirable or must be carefully balanced.

Stringent Selection in Non-Mammalian Eukaryotic Model Systems Using High-Concentration Puromycin

For non-mammalian eukaryotic systems such as Tetrahymena thermophila, puromycin dihydrochloride provides a validated selection framework with a 10-fold resistance window between pac-expressing transformants (resistant to 2000 µg/mL) and wild-type cells (completely inhibited at 200 µg/mL) [1]. This substantial dynamic range enables high-stringency selection conditions that minimize false-positive background. Similarly, in Plasmodium falciparum, PAC expression confers approximately 3-fold IC50 and 7-fold IC90 resistance increases, with selection kinetics comparable to established hDHFR/WR99210 systems , expanding the toolkit for malaria parasite genetic manipulation where selection marker options are limited.

Balanced-Potency Selection for Cell Types Sensitive to Highly Toxic Antibiotics

Puromycin dihydrochloride occupies an intermediate potency position (IC50: 18 µg/mL in tested cell populations) among common selection antibiotics—less potent than blasticidin S (IC50: 7 µg/mL) but substantially more potent than G418 (IC50: 49 µg/mL) and hygromycin B (IC50: 120 µg/mL) [1]. This intermediate potency profile, combined with a low working concentration range of 0.2–5 µg/mL for mammalian cells , makes puromycin particularly suitable for cell types that exhibit heightened sensitivity to the extreme toxicity of blasticidin S or that require the faster selection kinetics not achievable with slower-acting alternatives such as G418 or hygromycin B. The ability to achieve 96% growth inhibition at 50 µg/mL [1] ensures robust selection without the prolonged exposure periods associated with less potent alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Puromycin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.